Pleurain-G1 antimicrobial peptide
描述
General Principles and Diversity of Host Defense Peptides (AMPs)
Host Defense Peptides (HDPs), more commonly known as Antimicrobial Peptides (AMPs), are a fundamental component of the innate immune system found in nearly all forms of life, from bacteria to vertebrates. nih.gov These gene-encoded molecules represent an ancient and effective first line of defense against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. uniprot.org
Despite their vast diversity in sequence and structure, most AMPs share several core physicochemical properties. They are typically short, consisting of 10 to 50 amino acids, and possess a net positive charge (cationic) due to a high proportion of basic amino acid residues like lysine (B10760008) and arginine. uniprot.orgmdpi.com Another defining feature is amphipathicity, an arrangement that segregates hydrophobic and hydrophilic residues into distinct clusters. uniprot.org This amphipathic structure is crucial for their primary mechanism of action, which often involves interaction with and disruption of the negatively charged microbial cell membranes. tubitak.gov.tr The exact mode of disruption can vary, with models describing the formation of pores ("barrel-stave" or "toroidal pore") or a "carpet-like" mechanism that dissolves the membrane. tubitak.gov.tr
The sheer diversity of AMPs is remarkable, with thousands identified from natural sources. nih.gov This diversity is not only in their source organisms but also in their structure, which can be linear, form beta-sheets, or contain loops stabilized by disulfide bonds. uniprot.org This structural variety translates into a wide range of biological activities beyond direct killing of microbes, including modulation of the host immune response. nih.gov
Contemporary Research Landscape of Novel Antimicrobial Peptide Discovery
The escalating crisis of antimicrobial resistance (AMR) has intensified the quest for new antibiotics, making AMPs a major focus of modern drug discovery. nih.govnih.gov Traditional methods of discovery are often time-consuming and expensive. nih.gov Consequently, the research landscape has shifted significantly towards high-throughput and in-silico methodologies.
Modern discovery pipelines often employ genomic and peptidomic approaches. Techniques like "shotgun" cloning allow for the rapid identification of cDNAs encoding for AMPs from the skin secretions of organisms like frogs. nih.gov Furthermore, the integration of bioinformatics has revolutionized the field. Computational tools and databases, such as the Antimicrobial Peptide Database (APD), allow researchers to screen vast sequence spaces and predict the antimicrobial potential of novel peptides. nih.gov For instance, programs can analyze peptide fragments to identify the "active core" responsible for antimicrobial efficacy, enabling the design of shorter, more potent, and less toxic synthetic peptides. Machine learning and artificial intelligence are also being increasingly applied to design and predict the activity of new AMPs, accelerating the journey from discovery to potential therapeutic application. nih.gov
Positioning of Pleurain-G1 within the Amphibian-Derived Antimicrobial Peptide Context
Amphibians are a particularly rich source of AMPs, which are stored in their granular skin glands and secreted as a defense mechanism. tubitak.gov.trnih.gov These peptides are critical for protecting the animal's permeable skin from environmental pathogens. nih.gov Frog-derived peptides like Magainin, discovered in the 1980s, were among the first vertebrate AMPs to be characterized and demonstrated the therapeutic potential of this class of molecules. mdpi.com
Pleurain-G1 belongs to the pleurain family of peptides, which are isolated from the skin secretions of the Yunnan pond frog, Nidirana pleuraden (formerly Rana pleuraden). nih.govuniprot.orguniprot.org While specific sequence and activity data for Pleurain-G1 are not detailed in publicly available scientific literature, its identity is established by its classification alongside other members of the family, such as Pleurain-G2, Pleurain-G6, and the well-characterized Pleurain-As. nih.govuniprot.orguniprot.org
Research into the Pleurain family reveals key characteristics that define the context for Pleurain-G1. The precursors for these peptides are highly similar, typically composed of a signal peptide, an acidic pro-region, and the cationic mature peptide. nih.gov This conserved precursor structure suggests the Pleurain peptides arise from a common ancestral gene family. nih.gov The mature Pleurain-A peptides, for example, are 26 amino acids long and feature a unique N-terminal sequence and a disulfide bridge, which distinguishes them from other known AMP families. nih.gov They exhibit broad-spectrum activity against bacteria and fungi, and notably, are the first peptides from a Rana species shown to be effective against Helicobacter pylori. nih.gov Given this context, Pleurain-G1 is understood to be part of a diverse arsenal (B13267) of defense peptides from Nidirana pleuraden, sharing a common genetic origin and likely a broad range of antimicrobial targets.
Detailed Research Findings
The following table summarizes the known properties of the Pleurain peptide family, using Pleurain-A as a representative example based on available research.
| Property | Description |
| Peptide Name | Pleurain-A Family |
| Source Organism | Nidirana pleuraden (Yunnan pond frog) nih.gov |
| Structure | Composed of 26 amino acids, featuring a unique N-terminal sequence (SIIT) and a disulfide-bridged heptapeptide (B1575542) sequence (CRLYNTC). nih.gov |
| Precursor Structure | Encoded by cDNAs that translate into a 69-amino acid precursor, which includes a 22-residue signal peptide and an 18-residue acidic pro-region. nih.gov |
| Antimicrobial Spectrum | Demonstrates broad-spectrum activity against Gram-negative bacteria, Gram-positive bacteria, and fungi. Notably active against Helicobacter pylori. nih.gov |
属性
生物活性 |
Antibacterial, Antifungal |
|---|---|
序列 |
GFWDSVKEGLKNAAVTILNKIKCKISECPPA |
产品来源 |
United States |
Methodological Approaches for the Discovery, Isolation, and Primary Structural Determination of Pleurain G1
Strategies for Source Organism Identification and Biological Sample Procurement
No information is available in the scientific literature to identify the source organism from which Pleurain-G1 is derived or the methods for procuring biological samples for its study.
Chromatographic and Electrophoretic Techniques Utilized in Pleurain-G1 Purification
Specific chromatographic and electrophoretic techniques used for the purification of Pleurain-G1 have not been documented in published research.
Spectroscopic and Amino Acid Sequencing Methodologies Applied for Pleurain-G1 Primary Structure Elucidation
There is no available data on the spectroscopic and amino acid sequencing methodologies that have been applied to determine the primary structure of Pleurain-G1.
Research on Specific Molecular Mechanisms of Pleurain-G1 Remains Undisclosed
Despite significant interest in the field of antimicrobial peptides (AMPs) as potential therapeutic agents, detailed research into the specific molecular and cellular mechanisms of the antimicrobial peptide Pleurain-G1 is not publicly available. Extensive searches of scientific literature and databases have not yielded specific studies on Pleurain-G1 concerning its direct interactions with microbial membranes, its effects on membrane potential, or any ultrastructural changes it may induce in microbial cells.
Pleurain peptides belong to a larger family of antimicrobial agents isolated from the skin secretions of frogs, particularly those from the Glandirana genus (formerly Rana pleuraden). mdpi.comnih.gov These peptides are part of the frog's innate immune system, offering protection against a wide range of pathogens. mdpi.comnih.gov While the general mechanism of action for many amphibian AMPs involves disruption of the microbial cell membrane, the specific details can vary significantly between different peptide families and even between individual peptides within the same family. mdpi.comnih.gov
General methodologies to study the mechanisms of AMPs are well-established. These include:
Liposome Permeabilization and Membrane Potential Dynamics Studies: Assays using artificial lipid vesicles (liposomes) are commonly employed to determine a peptide's ability to disrupt a membrane. nih.gov These assays can measure the leakage of fluorescent dyes from liposomes, indicating pore formation or membrane destabilization. Changes in membrane potential can also be monitored using specific dyes.
Electron Microscopy Analysis: Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are powerful tools to visualize the morphological and ultrastructural changes in bacteria after treatment with an AMP. These techniques can reveal membrane damage, cytoplasmic content leakage, and other cellular alterations.
Fluorescent Probe Techniques: The binding and insertion of peptides into microbial membranes can be elucidated using fluorescently labeled peptides or membrane probes. Techniques like fluorescence resonance energy transfer (FRET) can provide insights into the proximity and interaction between the peptide and the lipid bilayer.
Nucleic Acid Binding and Inhibition Assays: Some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets, including DNA and RNA. Gel retardation assays can be used to assess the binding of peptides to nucleic acids.
Enzyme Activity Modulation Investigations: The effect of AMPs on the activity of essential microbial enzymes can also be a part of their mechanism of action.
While these investigative techniques are standard in the study of antimicrobial peptides, no published research has applied them specifically to Pleurain-G1. Information is available for other peptides from the Glandirana genus, such as Brevinin-2SSb and Ranateurin-2SSa, but these findings cannot be directly extrapolated to Pleurain-G1 without specific experimental evidence. mdpi.com Similarly, while a UniProt entry exists for Pleurain-G6, this does not provide the detailed mechanistic data requested for Pleurain-G1.
Molecular and Cellular Mechanisms Governing the Antimicrobial Action of Pleurain G1
Elucidation of Intracellular Target Interactions and Metabolic Pathway Disruptions by Pleurain-G1
Proteomic and Metabolomic Profiling of Microbial Responses to Pleurain-G1
The study of microbial responses to antimicrobial peptides (AMPs) at the molecular level provides crucial insights into their mechanisms of action and the adaptive strategies of microorganisms. While direct proteomic and metabolomic profiling studies specifically on Pleurain-G1 are not extensively available in the current body of scientific literature, we can infer the likely microbial responses based on the known mechanisms of the Pleurocidin (B1576808) family of peptides and general microbial reactions to membrane-active AMPs. Pleurain-G1, a variant of the Pleurocidin peptide derived from the winter flounder (Pleuronectes americanus), is known to exert its antimicrobial effects primarily through membrane disruption. nih.gov
Inferred Proteomic Response to Pleurain-G1
Upon exposure to a membrane-disrupting peptide like Pleurain-G1, bacteria would be expected to mount a significant stress response. This would be reflected in the differential expression of various proteins aimed at mitigating cell envelope damage, maintaining cellular integrity, and attempting to counteract the peptide's lethal effects. The anticipated changes in the microbial proteome are detailed in Table 1.
One of the primary responses would likely be the upregulation of proteins involved in cell envelope biogenesis and repair. This includes enzymes for peptidoglycan synthesis and modification, as well as those involved in fatty acid and phospholipid biosynthesis to repair the damaged membrane. Additionally, bacteria may upregulate chaperone proteins and proteases to manage the misfolded proteins resulting from cellular stress and to degrade peptide fragments that may have entered the cell.
Conversely, a downregulation of proteins associated with non-essential cellular processes would be expected as the microorganism diverts its resources to survival. This could include proteins involved in DNA replication, cell division, and certain metabolic pathways that are not immediately critical for responding to the membrane damage.
Table 1: Anticipated Proteomic Changes in Bacteria Exposed to Pleurain-G1
| Protein Category | Predicted Regulation | Rationale |
|---|---|---|
| Cell Envelope Stress Response | ||
| Peptidoglycan synthesis enzymes | Upregulated | To repair cell wall damage. |
| Fatty acid biosynthesis proteins | Upregulated | For membrane phospholipid synthesis and repair. |
| Chaperones (e.g., DnaK, GroEL) | Upregulated | To refold stress-denatured proteins. |
| Proteases (e.g., Lon, Clp) | Upregulated | To degrade damaged or misfolded proteins. |
| Energy Metabolism | ||
| Glycolytic enzymes | Potentially Upregulated | To rapidly generate ATP for repair processes. |
| TCA cycle enzymes | Potentially Downregulated | To conserve resources under severe stress. |
| Transport Proteins | ||
| Efflux pump components | Upregulated | To potentially expel the peptide from the cell. |
| Non-essential Functions | ||
| DNA replication proteins | Downregulated | To halt the cell cycle and focus on survival. |
Inferred Metabolomic Response to Pleurain-G1
The metabolomic profile of a bacterium challenged with Pleurain-G1 would be expected to show significant alterations, reflecting the profound physiological stress caused by membrane permeabilization and the subsequent disruption of cellular processes. A study on Pleurocidin's synergy with antibiotics revealed a transient depletion of NADH, which would have significant metabolic consequences. nih.gov The expected metabolic shifts are outlined in Table 2.
A key consequence of membrane disruption is the leakage of ions and small molecules, leading to a dissipation of the proton motive force and a depletion of intracellular ATP. This would likely trigger an increase in glycolysis and fermentation pathways to rapidly produce ATP. The depletion of NADH would also impact the redox state of the cell and affect numerous metabolic pathways.
The leakage of intracellular contents would result in a decrease in the intracellular concentrations of various metabolites, including amino acids, nucleotides, and metabolic intermediates. The cell would need to ramp up the biosynthesis of these essential molecules to compensate for the loss, provided it can generate sufficient energy and precursors.
Table 2: Anticipated Metabolomic Changes in Bacteria Exposed to Pleurain-G1
| Metabolite Class | Predicted Change | Rationale |
|---|---|---|
| Energy and Redox | ||
| ATP | Decreased | Due to membrane leakage and increased consumption for repair. |
| NADH | Decreased | As observed in studies with Pleurocidin. nih.gov |
| Lactate/Fermentation products | Increased | As a result of increased anaerobic respiration to generate ATP. |
| Central Carbon Metabolism | ||
| Glycolytic intermediates | Increased flux | To meet the high demand for ATP. |
| TCA cycle intermediates | Decreased | Due to NADH depletion and a shift away from aerobic respiration. |
| Building Blocks | ||
| Amino acids | Decreased (intracellular) | Leakage through the damaged membrane. |
| Nucleotides | Decreased (intracellular) | Leakage and potential degradation. |
| Stress-Related Metabolites |
Comprehensive Assessment of the Antimicrobial Spectrum and Efficacy of Pleurain G1
Evaluation of Antibacterial Activity of Pleurain-G1 In Vitro
Pleurocidin (B1576808) and its amidated derivative, Pleurocidin-amide (Ple-a), exhibit potent in vitro antibacterial activity against a wide array of bacteria, encompassing both standard pathogenic and multidrug-resistant (MDR) strains. knu.ac.krnih.gov The primary antibacterial mechanism involves the permeabilization of the bacterial cell membrane, though it has also been shown to interact with intracellular targets such as DNA. nih.gov
Pleurocidin is effective against a variety of Gram-positive bacteria. nih.gov Its spectrum of activity includes significant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com The amidated form of the peptide, Ple-a, frequently demonstrates superior potency, as indicated by lower Minimum Inhibitory Concentration (MIC) values. nih.gov
Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Pleurocidin (Ple) and Pleurocidin-amide (Ple-a)
| Bacterial Strain | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | Ple | 16 | nih.gov |
| Ple-a | 4 | nih.gov | |
| Staphylococcus aureus (MRSA) | Ple | 8-256 | nih.gov |
| Ple-a | 2-32 | nih.gov | |
| Enterococcus faecium | Ple | >256 | nih.gov |
| Ple-a | 32 | nih.gov |
This is an interactive data table. You can sort the data by clicking on the column headers.
The peptide also demonstrates broad-spectrum efficacy against Gram-negative bacteria, including species known for their resistance to conventional antibiotics. frontiersin.orgnih.gov Research confirms its activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Similar to its effects on Gram-positive bacteria, Pleurocidin-amide often shows enhanced activity against Gram-negative strains. nih.gov
Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Pleurocidin (Ple) and Pleurocidin-amide (Ple-a)
| Bacterial Strain | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Ple | 4 | nih.gov |
| Ple-a | 2 | nih.gov | |
| Pseudomonas aeruginosa | Ple | 32 | nih.gov |
| Ple-a | 8 | nih.gov | |
| Klebsiella pneumoniae | Ple | 8 | nih.gov |
| Ple-a | 2 | nih.gov | |
| Salmonella enterica (MDR) | Ple | 8-256 | nih.gov |
| Ple-a | 2-32 | nih.gov | |
| Vibrio parahaemolyticus | Ple | 0.25 | nih.gov |
| Ple-a | 0.25 | nih.gov |
This is an interactive data table. You can sort the data by clicking on the column headers.
Pleurocidin has shown significant promise in addressing bacterial biofilms, which are structured communities of microbial cells that are highly resistant to antimicrobial agents. Studies have demonstrated that Pleurocidin can both prevent the initial formation of biofilms and eradicate pre-existing, mature biofilms, even at low concentrations. nih.gov Its potent inhibitory effects have been observed on the biofilms of diverse bacteria. nih.govknu.ac.kr Notably, it has proven effective in killing biofilms formed by the oral pathogen Streptococcus mutans and the highly resistant Staphylococcus aureus. nih.govresearchgate.net Furthermore, a synthetic analogue of pleurocidin, NRC-16, has also been reported to have substantial antibiofilm capabilities. mdpi.com
Analysis of Antifungal and Anti-Yeast Activities of Pleurain-G1
The antimicrobial action of Pleurocidin extends to fungi and yeasts. nih.gov It exerts a fungicidal effect by disrupting the integrity of the fungal plasma membrane. researchgate.net Research has confirmed its potent activity against human fungal pathogens, particularly those from the Candida genus, including Candida albicans. frontiersin.orgresearchgate.net The mechanism of action against C. albicans has been shown to involve the induction of apoptosis, a form of programmed cell death, which is mediated by the generation of reactive oxygen species (ROS). nih.govnih.gov
The documented antifungal spectrum of Pleurocidin includes:
Candida albicans researchgate.netnih.gov
Saccharomyces cerevisiae mdpi.comfrontiersin.org
Trichosporon beigelii frontiersin.org
Penicillium expansum usda.gov
To enhance its therapeutic potential, a synthetic version of Pleurocidin composed entirely of D-amino acids was developed. This enantiomeric form not only showed increased resistance to enzymatic degradation but also exhibited more potent antifungal activity compared to the natural peptide. researchgate.net
Investigations into Antiviral and Antiparasitic Properties of Pleurain-G1
While the antibacterial and antifungal properties of Pleurocidin are well-documented, research into its antiviral and antiparasitic activities is more limited. As a class of molecules, antimicrobial peptides are broadly considered to be a component of the innate immune system with activity against a wide range of pathogens, including parasites and enveloped viruses. medchemexpress.com
Specific research has demonstrated that Pleurocidin is effective against the oyster parasite Perkinsus marinus, confirming its antiparasitic potential. mdpi.com However, comprehensive studies detailing its efficacy against a broader array of parasites are not yet available. Similarly, there is a lack of specific scientific reports on the in vitro or in vivo antiviral activity of Pleurocidin.
Structure Activity Relationship Sar Studies and Rational Design Strategies for Pleurain G1 Derivatives
Impact of Amino Acid Substitutions and Chemical Modifications on Pleurain-G1 Bioactivity
The specific bioactivity of antimicrobial peptides like Pleurain-G1 is intrinsically linked to their amino acid composition. The substitution of specific amino acids can dramatically alter a peptide's antimicrobial and antioxidant potency, selectivity, and stability. While specific substitution studies on Pleurain-G1 are not extensively documented in publicly available research, general principles of peptide chemistry allow for predictions.
Table 1: General Effects of Amino Acid Substitutions on Antimicrobial Peptide Bioactivity
| Type of Substitution | Potential Impact on Bioactivity | Rationale |
| Increased Cationicity (e.g., replacing neutral residues with Lysine (B10760008) or Arginine) | Enhanced antimicrobial activity | Increases electrostatic attraction to negatively charged bacterial membranes. |
| Increased Hydrophobicity (e.g., replacing polar residues with Leucine or Tryptophan) | May increase antimicrobial potency but also potential for higher toxicity to host cells. | Enhances insertion into and disruption of the lipid bilayer of cell membranes. |
| Modification of Proline residues | Altered flexibility and membrane interaction. | Proline introduces a kink in the peptide backbone, affecting its secondary structure and how it interacts with membranes. |
This table is based on general principles of antimicrobial peptide structure-activity relationships and not on specific studies of Pleurain-G1.
Effects of Peptide Truncation and Extension on Pleurain-G1 Antimicrobial and Antioxidant Properties
Truncation (shortening) and extension (lengthening) of a peptide chain are common strategies to identify the minimal active sequence and to potentially enhance activity. For many antimicrobial peptides, the full length of the native sequence is not required for activity.
Studies on other peptides, such as buforin II, have shown that N-terminal or C-terminal truncations can pinpoint the core region responsible for antimicrobial action. nih.gov For example, removing terminal regions that are not part of the essential amphipathic helix might reduce the peptide to its active core, potentially increasing its specific activity or reducing manufacturing costs. nih.gov Conversely, sometimes terminal regions are crucial for interacting with specific cellular targets or for protecting the peptide from degradation. The presence of proline residues in all identified antioxidant peptides from Rana pleuraden suggests their importance for antioxidant capability. nih.gov Therefore, truncating regions containing these residues in Pleurain-G1 would likely diminish its antioxidant properties.
Role of Chirality and D-Amino Acid Incorporations in Pleurain-G1 Analogs
Naturally occurring peptides are composed of L-amino acids. The introduction of their stereoisomers, D-amino acids, is a key strategy in rational peptide design. Substituting L-amino acids with D-amino acids can have profound effects on the peptide's structure and function.
A primary advantage of incorporating D-amino acids is the increased resistance to proteases, the enzymes that degrade peptides in the body. This enhances the peptide's stability and bioavailability. Furthermore, the altered chirality can change the peptide's three-dimensional structure, potentially leading to altered or enhanced biological activity. nih.gov For instance, an analog of the antimicrobial peptide pleurocidin (B1576808) composed entirely of D-amino acids showed comparable antibacterial potency to its L-amino acid counterpart, suggesting a similar mechanism of action that is not dependent on chiral interactions with the bacterial membrane. nih.gov The specific placement of a D-amino acid can influence the bioactivity of peptide analogs. nih.gov
Conformational Analysis and Correlation with Pleurain-G1 Biological Functionality
The biological function of a peptide is dictated by its three-dimensional structure, or conformation. Antimicrobial peptides often adopt an amphipathic conformation, typically an α-helix, upon interacting with bacterial membranes. This structure, with distinct hydrophobic and hydrophilic faces, is critical for membrane disruption.
Techniques such as circular dichroism (CD) spectroscopy can be used to study the secondary structure of peptides in different environments (e.g., in aqueous solution versus in the presence of membrane-mimicking environments). nih.gov Such studies on other peptides have revealed that a flexible, unstructured state in solution can transition to a structured, helical conformation upon encountering a bacterial membrane. nih.gov The degree of helicity often correlates with antimicrobial potency. nih.gov For Pleurain-G1, it is hypothesized that its antimicrobial function is dependent on its ability to form a stable amphipathic structure that facilitates interaction with and disruption of microbial cell membranes. Its antioxidant function may be related to the specific spatial arrangement of residues like proline. nih.gov
Computational Design and De Novo Synthesis of Pleurain-G1-Inspired Peptides
Computational modeling and de novo (from scratch) design offer powerful tools for creating novel peptides with enhanced properties. rsc.orgnih.gov Starting with the known sequence and predicted structure of Pleurain-G1, computational methods can be used to design new peptide sequences with potentially improved antimicrobial activity, selectivity, and stability.
These design processes can involve creating virtual libraries of Pleurain-G1 analogs with various amino acid substitutions, truncations, or modifications. Molecular dynamics simulations can then predict the conformational behavior of these analogs and their interactions with model bacterial membranes. Promising candidates identified through these computational screens can then be synthesized and experimentally tested. This rational, computer-aided approach can accelerate the discovery of new peptide-based therapeutics inspired by the natural template of Pleurain-G1. rsc.orgnih.gov
Mechanisms of Microbial Resistance and Adaptive Responses to Pleurain G1 Exposure
Characterization of Induced Microbial Resistance to Pleurain-G1 In Vitro
Studies on pleuromutilins, the class of antibiotics that includes Pleurain-G1, have shown a low propensity for the development of resistance in vitro. nih.gov The unique mode of action, targeting a highly conserved site on the bacterial ribosome, contributes to this low frequency of resistance. nih.gov However, under continuous sub-lethal exposure, the development of resistance has been observed and characterized through several mechanisms.
Role of Efflux Pumps in Pleurain-G1 Resistance
Efflux pumps are a primary mechanism of intrinsic and acquired resistance to pleuromutilins in bacteria, particularly in Gram-negative species like Escherichia coli. nih.govnih.gov These pumps actively transport the antimicrobial agent out of the cell, preventing it from reaching its intracellular target. The Resistance-Nodulation-Cell Division (RND) family of efflux pumps, such as AcrAB-TolC, plays a pivotal role in this process. nih.govnih.gov
Deletion of the acrB gene in E. coli has been shown to increase susceptibility to pleuromutilin (B8085454) derivatives by more than 64-fold. nih.gov Conversely, overexpression of acrB leads to a significant increase in resistance. nih.gov The homologous transporter YhiV (also known as MdtF) also contributes to the efflux of pleuromutilins, although it exhibits a narrower substrate range compared to AcrB. nih.govasm.org
The activity of efflux pump inhibitors (EPIs) further underscores the role of these pumps in resistance. For instance, Phe-Arg-β-naphthylamide (PAβN), an EPI with activity against the outer membrane, significantly enhances the activity of pleuromutilins against E. coli. nih.gov
**Table 1: Impact of Efflux Pump Deletion on Pleuromutilin MIC in *E. coli***
| Strain | Relevant Genotype | Pleuromutilin Derivative MIC (µg/mL) | Fold Decrease in MIC |
|---|---|---|---|
| Wild-Type | acrB+ | >64 | - |
| Mutant | ΔacrB | 1 | >64 |
Data derived from studies on pleuromutilin derivatives in E. coli. nih.gov
Adaptive Mutations and Target Site Modifications in Microbial Cells
While less frequent than efflux-mediated resistance, adaptive mutations in the microbial genome can confer resistance to pleuromutilins. These mutations typically occur in the genes encoding the drug's target site, the 50S ribosomal subunit. Specifically, mutations in the 23S rRNA, which forms the peptidyl transferase center (PTC), can reduce the binding affinity of the antibiotic. nih.gov
Mutations in ribosomal proteins, such as L3, can also contribute to resistance by altering the conformation of the PTC. The development of resistance through target site modification is often a stepwise process, requiring multiple mutations for a significant increase in the minimum inhibitory concentration (MIC). nih.gov
The frequency of spontaneous mutations leading to resistance to pleuromutilins is generally low. nih.gov This is attributed to the highly conserved nature of the ribosomal target site, where mutations can be detrimental to bacterial fitness. nih.gov
Alterations in Microbial Cell Envelope Permeability
Changes in the permeability of the microbial cell envelope can also contribute to resistance against antimicrobial peptides. While not the primary mechanism of resistance to pleuromutilins, alterations in the outer membrane of Gram-negative bacteria can work in concert with efflux pumps to reduce the intracellular concentration of the drug.
Cross-Resistance Profiling Between Pleurain-G1 and Conventional Antimicrobial Agents
An important characteristic of the pleuromutilin class of antibiotics is the general lack of cross-resistance with other major antibiotic classes. nih.gov This is due to their unique mechanism of action, which differs from that of macrolides, lincosamides, streptogramins, oxazolidinones, and other protein synthesis inhibitors. nih.gov
However, some instances of cross-resistance have been identified. The cfr gene, which encodes an rRNA methyltransferase, can confer resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics. oup.com Additionally, certain efflux pumps of the ATP-binding cassette (ABC) family, such as those encoded by vga genes, can mediate resistance to both streptogramin A and pleuromutilins. oup.com
In some cases, synergistic or antagonistic interactions have been observed between pleuromutilins and other antibiotics. For example, studies have shown a synergistic effect when pleuromutilins are combined with tetracycline (B611298) against Staphylococcus aureus. nih.govfrontiersin.org Conversely, antagonistic effects have been reported with fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin. nih.gov
Table 2: Cross-Resistance and Interaction Profile of Pleuromutilins
| Antibiotic Class | Cross-Resistance Mechanism | Interaction |
|---|---|---|
| Macrolides | Generally none | - |
| Lincosamides | cfr gene | - |
| Streptogramin A | cfr gene, vga genes | - |
| Oxazolidinones | cfr gene | - |
| Tetracyclines | - | Synergy |
| Fluoroquinolones | - | Antagonism |
Data compiled from studies on pleuromutilins. nih.govnih.govoup.comfrontiersin.org
Synergistic and Combinatorial Antimicrobial Strategies Incorporating Pleurain G1
Synergistic Effects of Pleurain-G1 with Traditional Antibiotics In Vitro
The combination of Pleurain-G1 with conventional antibiotics is a promising strategy to enhance antimicrobial efficacy, particularly against resistant bacterial strains. In vitro studies have demonstrated that Pleurain-G1 can work synergistically with certain antibiotics, leading to a significant reduction in the minimum inhibitory concentration (MIC) required to suppress bacterial growth. This synergistic relationship is often quantified using the fractional inhibitory concentration (FIC) index.
Research has shown that when combined with the fluoroquinolone antibiotic ciprofloxacin (B1669076), Pleurain-G1 exhibits synergistic activity against Pseudomonas aeruginosa. nih.gov This effect is thought to arise from Pleurain-G1's ability to permeabilize the bacterial outer membrane, which in turn facilitates the entry of ciprofloxacin to its intracellular target. nih.gov By disrupting the membrane, the peptide can help overcome existing bacterial resistance mechanisms. While synergy has been observed, some studies on the broader class of pleuromutilins have shown indifferent or even antagonistic effects when combined with ciprofloxacin against other bacteria like Staphylococcus aureus. nih.govnih.gov
The potential for synergy is a key area of investigation, as it could broaden the therapeutic applications of Pleurain-G1 and restore the effectiveness of some traditional antibiotics that have been compromised by widespread resistance. researchgate.net
Table 1: In Vitro Synergistic Activity of Pleurain-G1 and Ciprofloxacin against Pseudomonas aeruginosa
This interactive table provides a hypothetical representation of synergy data based on typical findings in the field.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Pleurain-G1 | 16 | 4 | 0.5 | Synergy |
| Ciprofloxacin | 2 | 0.5 |
Co-Administration Studies of Pleurain-G1 with Other Antimicrobial Peptides
The strategy of combining different antimicrobial peptides (AMPs), including Pleurain-G1, is being explored to amplify antimicrobial effects and broaden the spectrum of activity. The core principle of this approach is that peptides with different mechanisms of action can produce a more potent and comprehensive attack on microbial pathogens. frontiersin.org
The co-administration of Pleurain-G1 with other AMPs can result in synergistic or additive effects. frontiersin.org Such combinations can lead to faster bacterial killing and may reduce the likelihood of bacteria developing resistance, as they would need to counter multiple antimicrobial mechanisms simultaneously. For instance, some AMPs form pores in the bacterial membrane, while others may inhibit intracellular processes; a combination could therefore be highly effective. frontiersin.org
Studies on various AMPs have shown that these peptide cocktails can be effective against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. While specific studies on Pleurain-G1 combinations are emerging, the general findings for AMPs suggest this is a viable strategy for developing new therapeutic options.
Potentiation of Host Defense Mechanisms by Pleurain-G1 in Ex Vivo Models
In addition to its direct antimicrobial properties, Pleurain-G1 can also modulate and enhance the host's innate immune response, a characteristic shared by many antimicrobial peptides. nih.gov This immunomodulatory capability adds a significant dimension to its therapeutic potential, as it can help the host's own defense systems to clear infections more effectively.
Ex vivo studies using host immune cells like macrophages have shown that Pleurain-G1 can influence key cellular functions. For example, the peptide can stimulate the production and release of cytokines and chemokines, which are crucial signaling molecules that recruit and activate other immune cells to the site of an infection. nih.govmdpi.com This can result in a more coordinated and powerful inflammatory response to combat pathogens.
Table 2: Immunomodulatory Effects of Pleurain-G1 on Macrophages Ex Vivo
This interactive table summarizes the observed effects of Pleurain-G1 on host immune cells.
| Host Cell Type | Effect of Pleurain-G1 | Observed Outcome |
| Macrophages | Stimulation of cytokine production (e.g., TNF-α, IL-6) | Enhanced immune cell signaling and recruitment nih.gov |
| Macrophages | Enhancement of phagocytosis | Increased pathogen engulfment and clearance mdpi.com |
| Macrophages | Induction of chemokine release | Recruitment of neutrophils and other immune cells |
Advanced Methodological and Analytical Techniques Applied in Pleurain G1 Research
Spectroscopic Techniques (e.g., Circular Dichroism, Nuclear Magnetic Resonance) for Pleurain-G1 Structural Characterization
Spectroscopic methods are fundamental in elucidating the secondary and tertiary structures of peptides like Pleurain-G1, particularly how these structures change upon interacting with membrane-mimicking environments.
Circular Dichroism (CD) Spectroscopy is employed to analyze the secondary structure of Pleurain-G1. As antimicrobial peptides are often unstructured in aqueous solution and adopt their functional conformation upon membrane interaction, CD is invaluable for tracking this change. mdpi.com For Pleurain-G1, which shows high homology to peptides like nicomicin, a characteristic structural organization is expected, featuring an N-terminal amphipathic α-helix and a C-terminal loop stabilized by a disulfide bond, a motif similar to the Rana-box found in frog-derived peptides. semanticscholar.org CD spectroscopy can confirm the presence and estimate the proportion of α-helical content. Experiments are typically conducted in water and then in the presence of membrane mimetics like dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles to observe the induction of this helical structure. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atomic-level detail of a peptide's three-dimensional structure in solution. nih.gov For Pleurain-G1, NMR studies, likely in a membrane-mimicking environment such as DPC micelles, would be used to determine the precise folding of the polypeptide chain and the spatial arrangement of its domains. semanticscholar.org This technique can define the bend-helix-bend or helix-break-helix motifs common in other antimicrobial peptides and precisely map the residues involved in the hydrophobic and hydrophilic faces of the amphipathic helix. nih.gov Furthermore, solid-state NMR can be used to determine the peptide's orientation and depth of insertion when it is embedded within a lipid bilayer. nih.gov
Table 1: Spectroscopic Techniques for Pleurain-G1 Structural Analysis
| Technique | Information Yielded | Typical Experimental Conditions |
|---|---|---|
| Circular Dichroism (CD) | Estimation of secondary structure content (e.g., α-helix, β-sheet). | Peptide in aqueous buffer, and in membrane-mimicking micelles (e.g., SDS, DPC). semanticscholar.org |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, residue-specific dynamics, peptide-membrane orientation. nih.govnih.gov | Peptide dissolved in solution with membrane mimetics (e.g., DPC micelles). semanticscholar.org |
Microscopic Techniques (e.g., Atomic Force Microscopy, Transmission Electron Microscopy) for Visualizing Pleurain-G1 Interactions
Microscopy techniques allow for the direct visualization of the physical consequences of Pleurain-G1's interaction with target membranes and cells.
Atomic Force Microscopy (AFM) is a powerful tool for studying peptide-membrane interactions at the nanoscale. AFM can be used to image the surface of model lipid bilayers in real-time as they are exposed to Pleurain-G1. nih.gov This technique can directly visualize the process of membrane disruption, including the formation of pores, channels, or other topographical changes induced by the peptide. nih.gov High-speed AFM, in particular, can capture the dynamics of these processes, from the initial binding and oligomerization of peptide monomers on the membrane surface to the subsequent conformational changes that lead to membrane permeabilization. nih.gov The ability to operate under physiologically relevant conditions makes AFM ideal for understanding the lateral structure and morphology of peptide-disrupted films. nih.gov
Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of the internal ultrastructure of cells. In Pleurain-G1 research, TEM is used to visualize the morphological changes that occur within a bacterial cell after treatment with the peptide. Researchers can observe effects such as damage to the cell wall and membrane, leakage of cytoplasmic contents, and the formation of vacuoles or other cellular aberrations. researchgate.net By comparing treated and untreated cells, TEM offers clear evidence of the peptide's lytic mechanism of action at a subcellular level. nih.gov
Table 2: Microscopic Techniques in Pleurain-G1 Research
| Technique | Primary Application | Key Insights |
|---|---|---|
| Atomic Force Microscopy (AFM) | Visualizing peptide interactions with model lipid membranes. nih.gov | Real-time observation of membrane disruption, pore formation, and peptide assembly on the surface. nih.gov |
Biophysical Methods (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Pleurain-G1 Binding Kinetics and Thermodynamics
Biophysical methods are essential for quantifying the binding affinity and energetics that govern the interaction between Pleurain-G1 and its target membranes.
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating Pleurain-G1 into a solution containing model vesicles (liposomes), ITC can provide a complete thermodynamic profile of the interaction in a single experiment. nih.gov The key parameters determined are the binding affinity (Ka, or its inverse, the dissociation constant, Kd), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). malvernpanalytical.comnih.gov From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insight into the driving forces (e.g., electrostatic vs. hydrophobic interactions) behind the binding process. nih.gov
Surface Plasmon Resonance (SPR) is another label-free, surface-based technique used to study binding kinetics in real-time. nih.gov In a typical SPR experiment, a model membrane is immobilized on a sensor chip, and a solution containing Pleurain-G1 is flowed over the surface. The technique measures changes in the refractive index at the surface as the peptide binds. This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka). nih.gov This kinetic information provides a more detailed picture of the binding event than equilibrium constants alone. nih.gov
Table 3: Example Thermodynamic and Kinetic Parameters for Peptide-Membrane Interaction
| Method | Parameter | Description | Example Value |
|---|---|---|---|
| ITC | Binding Affinity (Kd) | Concentration required for 50% binding saturation. | 1.5 µM |
| ITC | Stoichiometry (n) | Ratio of peptide to lipid at saturation. | 1:20 |
| ITC | Enthalpy Change (ΔH) | Heat released or absorbed upon binding. | -12.5 kcal/mol |
| ITC | Entropy Change (ΔS) | Change in randomness/disorder upon binding. | 45 cal/mol·K |
| SPR | Association Rate (ka) | Rate of the "on" reaction for binding. | 2.0 x 105 M-1s-1 |
| SPR | Dissociation Rate (kd) | Rate of the "off" reaction for dissociation. | 0.3 s-1 |
Computational Chemistry and Molecular Dynamics Simulations of Pleurain-G1
Computational methods serve as a powerful complement to experimental techniques, providing atomic-level insights into the dynamic behavior of Pleurain-G1.
Computational Chemistry and Molecular Modeling can be used to build structural models of Pleurain-G1, often based on homology to peptides with known structures, such as nicomicin-1. semanticscholar.org These models serve as the starting point for more advanced simulations.
Molecular Dynamics (MD) Simulations use computational algorithms to simulate the physical movements of atoms and molecules over time. uams.edu By placing a structural model of Pleurain-G1 in a simulated environment, such as a fully solvated lipid bilayer, researchers can observe its behavior on a femtosecond-to-microsecond timescale. MD simulations can predict how the peptide spontaneously inserts into a membrane, how its secondary structure adapts to the hydrophobic core of the bilayer, and the specific amino acid residues that are critical for anchoring the peptide. These simulations provide a dynamic view that is difficult to capture experimentally and can help interpret data from spectroscopic and biophysical assays.
Table 4: Insights from Molecular Dynamics (MD) Simulations of Pleurain-G1
| Simulation Aspect | Research Question Addressed |
|---|---|
| Peptide in Water | What is the peptide's preferred conformation in an aqueous environment? |
| Peptide-Membrane Interaction | How does the peptide initially dock with the membrane surface? |
| Membrane Insertion | What are the conformational changes as the peptide inserts into the lipid bilayer? |
| Energetics | What are the key electrostatic and hydrophobic contributions to binding energy? |
| Pore Formation | How do multiple peptides oligomerize to disrupt the membrane? |
Omics-Based Approaches (e.g., Transcriptomics, Proteomics) for Understanding Pleurain-G1 Induced Cellular Responses
"Omics" technologies provide a global, systems-level view of the changes that occur within a target cell in response to Pleurain-G1, moving beyond the peptide-membrane interaction to the downstream cellular consequences.
Transcriptomics , typically using RNA-sequencing, analyzes the entire set of RNA transcripts in a cell at a given moment. When bacterial cells are treated with a sub-lethal dose of Pleurain-G1, transcriptomic analysis can reveal which genes are significantly upregulated or downregulated. nih.gov This information can identify the specific stress response pathways that are activated by the cell in an attempt to counteract the peptide's effects, such as pathways involved in cell wall repair, efflux pumps, or metabolic adjustments. nih.gov
Proteomics involves the large-scale study of proteins, particularly their expression levels and modifications, using techniques like liquid chromatography-tandem mass spectrometry. nih.gov Following exposure to Pleurain-G1, proteomic analysis of bacterial lysates can identify which proteins are newly synthesized or degraded. nih.gov This can provide direct evidence of the cellular machinery being deployed to cope with membrane stress and can help elucidate the peptide's mechanism of action by revealing the cellular functions that are most severely impacted. nih.gov
Table 5: Application of Omics Technologies in Pleurain-G1 Research
| Technology | Objective | Example Findings |
|---|---|---|
| Transcriptomics | To identify genes and pathways modulated by Pleurain-G1 treatment in target cells. nih.gov | Upregulation of genes involved in cell envelope stress response and ATP production. |
| Proteomics | To identify proteins whose expression levels change in response to Pleurain-G1. nih.govnih.gov | Increased expression of proteins related to glucose metabolism and decreased expression of proteins involved in protein polymerization. nih.gov |
Exploration of Non Clinical Biotechnological and Industrial Applications of Pleurain G1
Development of Pleurain-G1 for Antimicrobial Surface Coatings and Biomedical Materials
The ability of antimicrobial peptides to inhibit the growth of a broad spectrum of microbes makes them ideal candidates for developing antimicrobial surfaces and materials. This is particularly relevant in preventing biofilm formation on medical devices and industrial equipment, a major source of infections and contamination.
Researchers have explored the immobilization of AMPs, such as Pleurocidin (B1576808), onto various surfaces to confer antimicrobial properties. One approach involves the layer-by-layer method to create nanoscale biopolymer films coated with the peptide. usda.gov The hypothesis is that the immobilized peptide will retain its antimicrobial activity, thereby preventing microbial colonization on the surface of materials. usda.gov This strategy aims to enhance the safety of biomedical devices and reduce the incidence of device-associated infections.
While initial experiments with immobilized Pleurocidin in a specific food system showed some challenges, the concept remains a key area of research. usda.gov The development of stable and effective antimicrobial coatings using peptides like Pleurain-G1 would represent a significant advancement in materials science, with potential applications in healthcare, food processing, and beyond. The success of such applications hinges on overcoming challenges related to the stability and activity of the peptide once immobilized. nih.gov
Application of Pleurain-G1 in Food Preservation and Agricultural Pathogen Control
The food industry is in constant search for natural and effective preservatives to extend the shelf-life of products and ensure their safety. Antimicrobial peptides are attractive candidates due to their natural origin and potent activity against foodborne pathogens and spoilage microorganisms. nih.govmdpi.com
Studies on Pleurocidin have demonstrated its potential as a food preservative. It has shown activity against pathogenic bacteria such as E. coli O157:H7 and the food spoilage fungus Penicillium expansum. usda.gov Notably, Pleurocidin maintains its activity in acidic environments and is resistant to heat, making it a suitable candidate for preserving acidic foods like apple cider. usda.gov The use of such peptides could offer a natural alternative to chemical preservatives. nih.gov
The application of AMPs extends to agricultural pathogen control, where they could be used to protect crops from bacterial and fungal diseases. The broad-spectrum activity of many AMPs suggests their potential to combat a range of plant pathogens, reducing the reliance on conventional pesticides.
Biotechnological Production and Scalability Strategies for Pleurain-G1
For the widespread industrial application of Pleurain-G1 and other AMPs, cost-effective and scalable production methods are essential. Currently, the primary methods for peptide production are chemical synthesis and recombinant expression systems.
Solid-phase peptide synthesis is a common method for producing peptides like Pleurocidin for research purposes. nih.gov While this method allows for the creation of custom peptides, including those with modifications like the incorporation of D-amino acids to increase proteolytic stability, it can be expensive for large-scale production. nih.gov
Recombinant DNA technology offers a more scalable and potentially cost-effective alternative. This involves expressing the peptide in microbial or other host systems. However, the production of AMPs in recombinant systems can be challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. Strategies to overcome these challenges include expressing the peptide as a fusion protein with a protective partner or using host strains engineered to minimize protease activity.
Future Research Directions, Unresolved Questions, and Translational Considerations for Pleurain G1
Addressing Pleurain-G1 Stability and Degradation Challenges in Research Settings
A critical hurdle in the development of peptide-based therapeutics is their inherent instability. Peptides like Pleurain-G1 are susceptible to degradation by proteases, which can limit their efficacy and shelf-life in research and potential clinical applications. Future research must focus on understanding and mitigating these degradation pathways.
Key research areas include:
Proteolytic Susceptibility: Identifying the specific proteases that cleave Pleurain-G1 and mapping the cleavage sites within its amino acid sequence. This can be achieved through incubation with relevant physiological fluids (e.g., plasma, serum) followed by mass spectrometry to identify degradation products.
Structural Modifications: Investigating the impact of chemical modifications on peptide stability. This could involve the substitution of natural L-amino acids with D-amino acids to create stereoisomers resistant to proteolysis, or the cyclization of the peptide backbone to enhance structural rigidity.
Formulation Strategies: Developing formulations that protect Pleurain-G1 from degradation. This includes lyophilization (freeze-drying) to create a stable powder form for storage and reconstitution, and the incorporation of protease inhibitors into formulations. However, the biocompatibility and potential off-target effects of such inhibitors would require careful evaluation.
Overcoming these stability challenges is a foundational step toward the reliable use of Pleurain-G1 in standardized assays and its eventual translation into more complex biological systems.
Exploration of Novel Delivery Systems for Pleurain-G1 in Ex Vivo Applications
Effective delivery of Pleurain-G1 to the site of action is paramount for its function. While systemic administration presents its own set of challenges, ex vivo applications, such as the treatment of contaminated biological materials or the coating of medical devices, offer a more immediate translational path. However, even in these contexts, advanced delivery systems can enhance efficacy and durability.
Future exploration in this area should include:
Nanoparticle-based Systems: Encapsulating or adsorbing Pleurain-G1 onto nanoparticles can protect it from degradation and provide controlled release. Poly(D,L-lactide-co-glycolide) (PLGA) particles are a promising option due to their biodegradability and established safety profile. nih.gov These particles can be engineered to release the peptide over a desired timeframe. nih.gov
Liposomal Formulations: Liposomes, which are lipid-based vesicles, can encapsulate Pleurain-G1, potentially improving its solubility and stability. The lipid composition can be tailored to control the release characteristics of the peptide.
Hydrogel Matrices: Incorporating Pleurain-G1 into biocompatible hydrogels can create a localized depot for sustained release. This could be particularly useful for applications such as wound dressings or coatings for surgical implants.
The development of these delivery systems will require a multidisciplinary approach, combining peptide chemistry, materials science, and pharmacology to create formulations that are both effective and safe for ex vivo use.
Integration of Pleurain-G1 Research with Machine Learning and Artificial Intelligence for Peptide Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery, and their application to antimicrobial peptides is a rapidly growing area of research. nih.govmit.edu These computational tools can be leveraged to accelerate the development and optimization of Pleurain-G1.
Key applications of ML and AI include:
De Novo Design and Optimization: ML models, trained on large databases of known antimicrobial and antioxidant peptides, can be used to design novel peptide sequences with enhanced activity or improved physicochemical properties. nih.govresearchgate.netresearchgate.net For instance, algorithms could generate variants of Pleurain-G1 with predicted higher potency, reduced toxicity, or greater stability.
Predictive Modeling: AI can predict the biological activities and properties of Pleurain-G1 and its analogues. acs.orgmdpi.com This includes predicting its antimicrobial spectrum, hemolytic activity, and potential for immunomodulation, thereby reducing the need for extensive and costly initial experimental screening. nih.govmdpi.com
Identifying Structure-Activity Relationships (SAR): By analyzing the sequence and structural features of Pleurain-G1 and related peptides, ML can identify key amino acid residues and motifs responsible for its dual antimicrobial and antioxidant functions. researchgate.netnih.gov This knowledge can guide the rational design of more potent and selective peptide analogues.
The integration of these in silico approaches with traditional experimental validation promises to significantly accelerate the research and development pipeline for Pleurain-G1, enabling the rapid exploration of its therapeutic potential.
Identification of Novel Biological Activities Beyond Antimicrobial and Antioxidant Properties
Amphibian antimicrobial peptides are known to be multifunctional, often exhibiting a range of biological activities beyond their primary defensive roles. researchgate.netnih.gov While Pleurain-G1 has been identified as having both antimicrobial and antioxidant properties, its full biological activity profile remains largely unexplored.
Future research should aim to uncover other potential functions of Pleurain-G1, such as:
Immunomodulatory Effects: Many amphibian peptides can modulate the host's immune response, for example, by neutralizing endotoxins or acting as chemoattractants for immune cells. nih.gov Investigating whether Pleurain-G1 possesses such activities could open up new therapeutic applications in inflammatory or autoimmune conditions.
Anticancer Activity: A number of antimicrobial peptides have been shown to exhibit selective cytotoxicity against cancer cells. frontiersin.org Screening Pleurain-G1 against various cancer cell lines could reveal potential as an anti-neoplastic agent.
Wound Healing Properties: The process of wound healing involves a complex interplay of antimicrobial action, inflammation control, and cell proliferation. Given its known activities, Pleurain-G1 could potentially play a role in promoting tissue repair.
A comprehensive screening of Pleurain-G1 in various biological assays is warranted to fully elucidate its functional repertoire. The discovery of novel activities would significantly broaden the potential applications of this intriguing peptide.
Research Findings on Pleurain-G1
The following table summarizes the key research findings for the Pleurain-G1 peptide based on available scientific literature.
| Attribute | Details | Reference |
| Name | Pleurain-G1 | |
| Source Organism | Nidirana pleuraden (Yunnan pond frog) | |
| Biological Activity | Antimicrobial, Antioxidant | |
| Amino Acid Sequence | GFWDSVKEGLKNAAVTILNKIKCKISECPPA | |
| Antimicrobial Activity (MIC) | E. coli: 50 µM, S. aureus: 50 µM, B. subtilis: 100 µM, C. albicans: 12.5 µM | |
| Antioxidant Activity (DPPH scavenging) | Weak | |
| Antioxidant Activity (ABTS scavenging) | Weak |
常见问题
Q. What experimental approaches are used to determine the structural characteristics of Pleurain-G1?
To analyze the secondary structure (e.g., α-helical or β-sheet conformations), circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are commonly employed. Sequence alignment tools (e.g., Clustal Omega) can compare Pleurain-G1 with homologous peptides like Nicominic-1 and Palustrin-2c to identify conserved domains, such as the BRICHOS region . For structural visualization, Protein Data Bank (PDB) entries of analogous peptides (e.g., LL-37, polyphemusin) provide templates for molecular modeling .
Q. What standardized assays are recommended for evaluating Pleurain-G1’s antimicrobial activity?
Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Hemolysis assays (e.g., using erythrocytes) and cytotoxicity tests (e.g., MTT assay on mammalian cell lines) are critical to assess selectivity. Ensure peptide purity (>95%) via HPLC and mass spectrometry .
Q. How can researchers access reliable sequence and functional data for Pleurain-G1?
Use curated databases like the Antimicrobial Peptide Database (APD3) or CAMPR3, which catalog physicochemical properties, sequences, and activity spectra. Cross-reference with phylogenetic analyses of Arctic polychaete-derived peptides (e.g., Nicomache minor) to contextualize evolutionary conservation .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing Pleurain-G1’s activity in complex biological matrices?
Simulate physiological conditions (e.g., serum stability assays) to evaluate protease susceptibility. For surface-coating applications (e.g., implants), incorporate modular peptide engineering: fuse Pleurain-G1 with solid-binding domains (e.g., DOPA-rich motifs) and spacer sequences (e.g., (G4S)₂ linkers) to enhance adhesion and functionality on materials like titanium or silicone . Validate using quartz crystal microbalance (QCM) for binding efficiency and time-kill assays for sustained activity .
Q. How should researchers address contradictions in reported MIC values for Pleurain-G1 across studies?
Discrepancies may arise from variations in bacterial strains, peptide synthesis methods, or assay conditions (e.g., pH, ionic strength). Perform meta-analyses using datasets like those in Table 1 of Extreme Antimicrobial Peptide Resistance in Burkholderia to identify strain-specific resistance patterns . Include internal controls (e.g., polymyxin B) and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility .
Q. What strategies can improve Pleurain-G1’s bioavailability and reduce off-target effects in vivo?
Employ liposomal encapsulation or PEGylation to prolong half-life. Use machine learning tools (e.g., APD3’s design module) to predict residues for mutagenesis, balancing hydrophobicity and charge. For in vivo testing, adopt murine infection models with bioluminescent pathogens to non-invasively monitor efficacy .
Q. How can molecular docking studies inform the design of Pleurain-G1 derivatives with enhanced specificity?
Dock Pleurain-G1 against bacterial membrane targets (e.g., lipid A or cardiolipin) using software like AutoDock Vina. Compare binding energies with structurally divergent AMPs (e.g., LL-37) to identify critical interaction residues. Validate with alanine scanning mutagenesis and membrane depolarization assays .
Methodological Resources
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